
Pranlukast
Descripción general
Descripción
Pranlukast, known by its brand name Onon, is a cysteinyl leukotriene receptor-1 antagonist. It is primarily used in the treatment of asthma and allergic rhinitis. This compound works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or irritant. By inhibiting these chemicals, this compound helps to reduce bronchospasm, airway edema, and mucus secretion .
Aplicaciones Científicas De Investigación
Pranlukast is an oral leukotriene receptor antagonist that has been shown to be effective in the treatment of asthma . Clinical trials and studies have provided data and insights into its applications, particularly in managing asthma and related respiratory conditions .
Clinical Applications in Asthma Management
This compound is primarily used to manage mild-to-moderate asthma . It functions by blocking leukotriene receptors, which reduces bronchoconstriction and inflammation in the airways .
Efficacy:
- Improved Pulmonary Function Clinical studies indicate that this compound improves pulmonary function in asthma patients, increasing FEV1 (forced expiratory volume in one second) within one hour of dosing . Studies have shown mean increases in FEV1 ranging from 210 ml to 340 ml .
- Reduced Asthma Symptoms Patients treated with this compound experience improvements in asthma symptoms, including reduced night-time symptoms and decreased use of rescue bronchodilators .
- Increased Peak Expiratory Flow Rate (PEFR) : this compound has been shown to significantly improve morning home PEFR in patients, with increases ranging from 10.8 to 18.6 l/min .
Dosage and Administration:
- In clinical trials, effective dosages of this compound were 225 mg or 337.5 mg twice daily .
- The drug is well-tolerated, with no significant drug-related changes in hematological and biochemical variables observed in studies .
Impact on Allergic Inflammation
This compound's mechanism of action extends to inhibiting histamine release and eosinophilic inflammation .
- Inhibition of Histamine Release this compound has been shown to inhibit histamine release induced by C5a, indicating its potential in modulating allergic reactions . In vitro studies showed that this compound significantly inhibited C5a-induced histamine release with percent inhibition values of 80% at 100μM .
- Suppression of Eosinophilic Inflammation The drug influences eosinophilic inflammation in human nasal mucosa, suggesting it could be beneficial in managing allergic rhinitis .
Potential in Pediatric Respiratory Support
Recent research has explored the use of this compound in infants with respiratory issues .
- Reduced Need for Respiratory Support A study showed that infants treated with this compound had a significantly lower incidence rate of needing respiratory support compared to those who were not treated with the drug . The incidence rate of receiving respiratory support in infants treated with this compound was significantly lower than that of the infants who were not treated with this compound (3.4% and 11.6%, respectively) .
- Association with Lower Respiratory Support Rate this compound was associated with a lower rate of respiratory support (OR: 0.27, 95% CI: 0.08–0.79; P = 0.01) .
Adverse Reactions and Safety
While generally considered safe, some adverse reactions have been reported .
- Anaphylactic Shock There have been reports of severe hypersensitivity reactions, including anaphylactic shock, associated with this compound . A case study reported a 65-year-old woman who developed anaphylactic shock after receiving this compound .
- Cross-Reactivity There may be potential cross-reactivity with other leukotriene receptor antagonists like montelukast .
Data Tables of Clinical Trial Results
Parameter | This compound 225 mg BID | This compound 337.5 mg BID | Placebo |
---|---|---|---|
Improvement in Morning Home PEFR (l/min) | Statistically significant at weeks 1 and 2 | Statistically significant at all time points | Slight deterioration |
Mean Increase in FEV1 (ml) | 210-340 | 210-340 | Not significant |
Improvements in Asthma Symptoms | Yes | Yes | No |
Note: BID = twice daily; PEFR = Peak Expiratory Flow Rate; FEV1 = Forced Expiratory Volume in 1 second
Case Studies
Case Study 1: Anaphylactic Shock A 65-year-old woman experienced generalized urticaria, angioedema, collapse, and loss of consciousness after taking this compound. Oral challenge and skin prick testing confirmed the hypersensitivity to this compound .
Study Findings: This case indicates that while rare, this compound can induce severe anaphylactic reactions .
Mecanismo De Acción
Target of Action
Pranlukast primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in the pathogenesis of conditions like asthma and allergic rhinitis, where it mediates bronchospasm and inflammation caused by allergens .
Mode of Action
This compound acts as an antagonist to the CysLT1 receptor . It selectively binds to this receptor and inhibits the actions of leukotriene D4 (LTD4), a potent mediator of inflammation and bronchoconstriction . By doing so, this compound prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway. Leukotrienes are inflammatory mediators produced from arachidonic acid via the 5-lipoxygenase pathway . By antagonizing the CysLT1 receptor, this compound inhibits the effects of LTD4, thereby modulating this pathway and reducing inflammation and bronchospasm .
Pharmacokinetics
It is known that this compound is metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of airway edema, inhibition of smooth muscle contraction, and reduction in the secretion of thick, viscous mucus . These effects help to alleviate the symptoms of conditions like asthma and allergic rhinitis .
Action Environment
These may include the presence of other medications, patient-specific factors like age and health status, and potentially even the timing of dosing .
Análisis Bioquímico
Biochemical Properties
Pranlukast plays a crucial role in biochemical reactions by selectively antagonizing leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway . This interaction prevents the binding of LTD4 to its receptor, thereby inhibiting the downstream signaling pathways that lead to bronchoconstriction and inflammation. This compound also interacts with other biomolecules, such as the two-pore domain potassium channel TREK2, where it acts as a small molecule activator .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In airway smooth muscle cells, it prevents contraction by blocking the LTD4-induced signaling pathways . This inhibition reduces airway hyperresponsiveness and inflammation. Additionally, this compound influences cell signaling pathways by modulating the activity of potassium channels, which affects cellular excitability and pain perception . It also impacts gene expression by reducing the production of pro-inflammatory cytokines and chemokines.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CysLT1 receptor, thereby preventing LTD4 from activating this receptor . This binding interaction inhibits the downstream signaling cascade that leads to bronchoconstriction, mucus secretion, and inflammation. This compound also activates the TREK2 potassium channel, which influences cellular excitability and pain perception . These molecular interactions contribute to the overall therapeutic effects of this compound in managing asthma and other inflammatory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy over extended periods. Studies have shown that this compound increases forced expiratory volume in one second (FEV1) within one hour of dosing, and this effect is sustained for up to eight hours . Long-term studies have demonstrated that this compound remains effective in improving asthma symptoms and reducing the need for rescue bronchodilators over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces airway inflammation and hyperresponsiveness without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The major metabolic pathways involve oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine and feces. This compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the target tissues via the bloodstream . This compound interacts with transporters and binding proteins that facilitate its distribution to the airway tissues, where it exerts its therapeutic effects. The compound’s localization and accumulation in the target tissues are crucial for its efficacy in managing asthma symptoms.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with the CysLT1 receptor and potassium channels . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, ensuring its effective interaction with the target biomolecules and subsequent therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pranlukast is synthesized through a series of chemical reactions involving the formation of a tetrazole ring and the coupling of various aromatic compounds. The synthetic route typically involves the following steps:
- Formation of the tetrazole ring by reacting an aromatic nitrile with sodium azide.
- Coupling of the tetrazole derivative with a chromone derivative.
- Further coupling with a phenylbutoxybenzamide derivative to form the final this compound molecule .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Control of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pranlukast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Comparación Con Compuestos Similares
Montelukast: Another cysteinyl leukotriene receptor antagonist, widely used for similar indications.
Zafirlukast: Also a leukotriene receptor antagonist with similar therapeutic uses.
Comparison:
Pranlukast vs. Montelukast: Both compounds are effective in treating asthma and allergic rhinitis.
This compound vs. Zafirlukast: Both have similar mechanisms of action, but zafirlukast has a different pharmacokinetic profile and is less commonly used compared to montelukast and this compound.
Actividad Biológica
Pranlukast is a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist primarily used in the management of asthma and allergic rhinitis. Its biological activity extends beyond merely blocking leukotriene action; it has been studied for its effects on histamine release, cognitive function, and potential therapeutic roles in various conditions. This article reviews the biological activity of this compound, supported by case studies and research findings.
This compound functions by selectively inhibiting the CysLT1 receptor, which is involved in the inflammatory response associated with asthma and allergic reactions. By blocking this receptor, this compound reduces bronchoconstriction and inflammation.
Inhibitory Effects on Histamine Release
Recent studies have demonstrated this compound's significant inhibitory effects on histamine release from basophils. A study conducted by Satoshi H. Ibino et al. evaluated the effects of this compound on histamine release stimulated by various agents:
- FMLP (N-formyl-methionyl-leucyl-phenylalanine) : this compound inhibited histamine release in a concentration-dependent manner, achieving 55% inhibition at 10 μM and 87% at 100 μM (p < 0.001).
- C5a : Similar inhibition was observed, with an 80% reduction at higher concentrations.
- Anti-IgE Antibody : Notably, this compound did not inhibit histamine release induced by anti-IgE antibodies .
Table 1: Percent Inhibition of Histamine Release by this compound
Stimulus | Concentration (μM) | Percent Inhibition (%) | p-value |
---|---|---|---|
FMLP | 10 | 55 | <0.01 |
FMLP | 100 | 87 | <0.001 |
C5a | - | 80 | <0.01 |
Anti-IgE Ab | - | 0 | Not significant |
Effects on Cognitive Function
Another significant aspect of this compound's biological activity is its neuroprotective effects. A study investigated its role in mitigating cognitive deficits induced by amyloid-beta (Aβ) in mice, a model for Alzheimer's disease:
- Dosage : Mice received oral doses of this compound at 0.4 or 0.8 mg/kg for four weeks.
- Findings : this compound treatment significantly reversed Aβ-induced cognitive impairments and enhanced long-term potentiation (LTP) in the hippocampus.
- Mechanism : The compound was found to suppress the NF-κB pathway and caspase-3 activation, which are critical in neuroinflammation and apoptosis .
Table 2: Effects of this compound on Cognitive Function
Parameter | Control Group | This compound Group (0.4 mg/kg) | This compound Group (0.8 mg/kg) |
---|---|---|---|
Cognitive Performance Score | Baseline | Improvement | Significant Improvement |
LTP Measurement | Low | Moderate Increase | High Increase |
NF-κB Activation | High | Reduced | Further Reduced |
Pharmacological Chaperone Activity
This compound has also been identified as having pharmacological chaperone activity, which aids in the proper folding of proteins that are crucial for biological functions:
- Study Findings : In a study involving recombinant GALNS production, the addition of this compound increased enzyme activity significantly compared to control groups, suggesting its potential role in enhancing protein stability and function .
Clinical Implications
The diverse biological activities of this compound indicate its potential beyond asthma treatment:
Propiedades
IUPAC Name |
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c33-23-17-25(26-29-31-32-30-26)36-24-16-20(11-14-22(23)24)28-27(34)19-9-12-21(13-10-19)35-15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14,16-17H,4-5,8,15H2,(H,28,34)(H,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJUXJSXCLUTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C=C(O4)C5=NNN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pranlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015481 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.00e-03 g/L | |
Record name | Pranlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015481 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103177-37-3 | |
Record name | Pranlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015481 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.